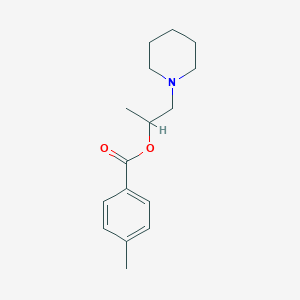
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate, also known as PMBM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA-A receptor. By binding to the benzodiazepine receptor, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to decrease the levels of glutamate, an excitatory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been found to decrease the levels of dopamine, a neurotransmitter that plays a crucial role in regulating reward and motivation.
Advantages and Limitations for Lab Experiments
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a high affinity for the benzodiazepine receptor, making it a potent modulator of GABA activity. However, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has some limitations for use in lab experiments. It has a relatively short half-life and can rapidly metabolize in vivo, making it difficult to maintain consistent levels of the compound in animal models.
Future Directions
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate. One area of interest is the potential use of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate in treating anxiety disorders, insomnia, and epilepsy in humans. Additionally, further research is needed to understand the long-term effects of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate on neuronal activity and neurotransmitter levels. Finally, the development of novel 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for a range of neurological disorders.
Synthesis Methods
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 1-(piperidin-1-yl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate product can be purified by recrystallization or column chromatography.
Scientific Research Applications
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been found to enhance the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been studied for its potential applications in treating anxiety disorders, insomnia, and epilepsy.
properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-6-8-15(9-7-13)16(18)19-14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
InChI Key |
ZEFKAOCINHDRSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)